N-[Tris(hydroxymethyl)methyl]acrylamide CAS number
N-[Tris(hydroxymethyl)methyl]acrylamide CAS number
An In-depth Technical Guide to N-[Tris(hydroxymethyl)methyl]acrylamide
CAS Number: 13880-05-2[1]
This guide provides a comprehensive overview of N-[Tris(hydroxymethyl)methyl]acrylamide (THMA), a versatile monomer pivotal in the development of advanced hydrogels and biomaterials. It is intended for researchers, scientists, and professionals in drug development, offering detailed technical data, experimental protocols, and visualizations to facilitate its application in research and development.
Physicochemical and Safety Data
N-[Tris(hydroxymethyl)methyl]acrylamide, also known as NAT or TRIS-acrylamide, is a hydrophilic monomer valued for its biocompatibility and the functional versatility imparted by its acrylamide and multiple hydroxyl groups.[1][2]
Table 1: Physicochemical Properties of N-[Tris(hydroxymethyl)methyl]acrylamide
| Property | Value | References |
| CAS Number | 13880-05-2 | [1] |
| Molecular Formula | C₇H₁₃NO₄ | [3] |
| Molecular Weight | 175.18 g/mol | [1] |
| Appearance | White crystals or crystalline powder | [3] |
| Melting Point | 136-141 °C | [1] |
| Solubility | Soluble in water | [3] |
| Purity | ≥98.5% (HPLC) | |
| Hygroscopicity | Hygroscopic | [3][4] |
| Light Sensitivity | Light sensitive | [3][4] |
Table 2: Safety Information for N-[Tris(hydroxymethyl)methyl]acrylamide
| Hazard Statement | Precautionary Statement |
| H302 - Harmful if swallowed | P261 - Avoid breathing dust/fume/gas/mist/vapors/spray |
| H315 - Causes skin irritation | P280 - Wear protective gloves/protective clothing/eye protection/face protection |
| H319 - Causes serious eye irritation | P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| H335 - May cause respiratory irritation |
This information is derived from the Safety Data Sheet (SDS).[4] Always consult the full SDS before handling the chemical.
Synthesis and Polymerization
The synthesis of THMA typically involves the acylation of Tris(hydroxymethyl)aminomethane (TRIS) with an acrylic acid derivative. The resulting monomer can then be polymerized to form hydrogels through free-radical polymerization.
Experimental Protocol: Synthesis of N-[Tris(hydroxymethyl)methyl]acrylamide
Materials:
-
Tris(hydroxymethyl)aminomethane (TRIS)
-
Acryloyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Hydroquinone (polymerization inhibitor)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve TRIS in an aqueous solution of NaOH.
-
Add a small amount of hydroquinone to inhibit polymerization.
-
Cool the solution in an ice bath.
-
Separately, dissolve acryloyl chloride in dichloromethane.
-
Slowly add the acryloyl chloride solution to the TRIS solution with vigorous stirring, maintaining a low temperature.
-
Continue stirring for 2-4 hours at room temperature.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter and evaporate the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the product from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure N-[Tris(hydroxymethyl)methyl]acrylamide.
Experimental Protocol: Free-Radical Polymerization for Hydrogel Formation
Poly(N-[Tris(hydroxymethyl)methyl]acrylamide) (PTHMA) hydrogels can be synthesized by free-radical polymerization. The properties of the resulting hydrogel can be tuned by varying the concentration of the monomer, crosslinker, and initiator.
Materials:
-
N-[Tris(hydroxymethyl)methyl]acrylamide (THMA)
-
N,N'-methylenebisacrylamide (BIS) (crosslinker)
-
Ammonium persulfate (APS) (initiator)
-
N,N,N',N'-tetramethylethylenediamine (TEMED) (catalyst)
-
Deionized water
Procedure:
-
Prepare a stock solution of THMA and BIS in deionized water at the desired concentrations.
-
Degas the solution for at least 15 minutes by bubbling nitrogen gas through it to remove oxygen, which can inhibit polymerization.
-
Add APS to the solution and mix gently.
-
Add TEMED to initiate the polymerization. The amount of TEMED will affect the polymerization rate.
-
Quickly pour the solution into a mold of the desired shape.
-
Allow the solution to polymerize at room temperature for at least 30 minutes, or until a solid gel is formed.
-
After polymerization, the hydrogel can be removed from the mold and washed extensively with deionized water to remove any unreacted monomers and initiators.
Hydrogel Characterization and Properties
PTHMA hydrogels are highly hydrophilic and biocompatible, making them suitable for various biomedical applications. Their mechanical and swelling properties are critical for their function in applications like drug delivery and tissue engineering.[6][7]
Table 3: Properties of Poly(N-[Tris(hydroxymethyl)methyl]acrylamide) Hydrogels
| Property | Description | Typical Values/Observations | References |
| Swelling Ratio | The ratio of the weight of the swollen hydrogel to the weight of the dry hydrogel. It indicates the water absorption capacity. | Varies significantly with crosslinker type and concentration. Hydrogels with more hydrophilic and longer crosslinkers exhibit higher water absorption. | [8] |
| Equilibrium Water Content (EWC) | The percentage of water in the hydrogel at equilibrium swelling. | Can be modulated by the crosslinking density. | [8] |
| Elastic Modulus | A measure of the hydrogel's stiffness. It is crucial for mimicking the mechanical properties of biological tissues. | Can be tuned by adjusting the monomer and crosslinker concentrations. | [8] |
| Biocompatibility | The ability of the hydrogel to perform with an appropriate host response in a specific application. | Polyacrylamide-based hydrogels generally exhibit good biocompatibility.[6][7] | [6][7] |
Applications in Drug Development
The porous and hydrophilic nature of PTHMA hydrogels makes them excellent candidates for controlled drug delivery systems.[9][10] Drugs can be loaded into the hydrogel matrix and released in a sustained manner.[9]
Experimental Protocol: Drug Loading and Release Study
The following protocol outlines a general method for loading a model drug into a PTHMA hydrogel and studying its release kinetics.
Materials:
-
PTHMA hydrogel
-
Model drug (e.g., ibuprofen, methylene blue)
-
Phosphate-buffered saline (PBS) at physiological pH (7.4)
-
UV-Vis spectrophotometer
Procedure:
Drug Loading:
-
Prepare a stock solution of the model drug in PBS.
-
Immerse a pre-weighed dry PTHMA hydrogel in the drug solution.
-
Allow the hydrogel to swell and absorb the drug solution for 24-48 hours at a specific temperature (e.g., 37°C).
-
After loading, remove the hydrogel, gently blot the surface to remove excess solution, and weigh it.
-
Determine the amount of drug loaded by measuring the decrease in the drug concentration in the supernatant using a UV-Vis spectrophotometer.
Drug Release:
-
Place the drug-loaded hydrogel in a known volume of fresh PBS (pH 7.4).
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh PBS to maintain sink conditions.
-
Measure the concentration of the released drug in the aliquots using a UV-Vis spectrophotometer.
-
Calculate the cumulative percentage of drug released over time.
While specific data for THMA hydrogels is limited, studies on similar polyacrylamide hydrogels demonstrate that the release rate can be controlled by modifying the hydrogel's crosslinking density.[11]
Visualizations
Synthesis and Polymerization Workflow
Caption: Workflow for the synthesis of THMA monomer and its subsequent polymerization into a hydrogel.
Application in 3D Cell Culture
PTHMA hydrogels can be used to create three-dimensional (3D) cell culture environments that mimic the native extracellular matrix (ECM), influencing cell behavior such as adhesion, proliferation, and differentiation.[7][12][13][14][15]
Caption: Use of PTHMA hydrogels as a scaffold for 3D cell culture to mimic the ECM.
References
- 1. N- Tris(hydroxymethyl)methyl acrylamide KCl = 7 , 93 13880-05-2 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. N-[Tris(hydroxymethyl)methyl]acrylamide, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. CN102351729A - Method for preparing N-hydroxymethyl acrylamide - Google Patents [patents.google.com]
- 6. Polyacrylamide-based hydrogel coatings improve biocompatibility of implanted pump devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Polyacrylamide-Based Hydrogel with Biocompatibility and Tunable Stiffness for Three-Dimensional Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cris.pucp.edu.pe [cris.pucp.edu.pe]
- 9. repository.qu.edu.iq [repository.qu.edu.iq]
- 10. ijpcbs.com [ijpcbs.com]
- 11. researchgate.net [researchgate.net]
- 12. Hydrogels as Extracellular Matrix Mimics for 3D Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hydrogels for 3D mammalian cell culture: a starting guide for laboratory practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hydrogels [sigmaaldrich.com]
- 15. Hydrogels for 3D Cell Culture [sigmaaldrich.com]
